Cas no 6628-07-5 (Benzenamine,N-methyl-N-2-propen-1-yl-)

Benzenamine, N-methyl-N-2-propen-1-yl-, also known as N-Methyl-N-allylaniline, is a secondary amine derivative with the molecular formula C₁₀H₁₃N. This compound features a reactive allyl group attached to a nitrogen atom, making it a versatile intermediate in organic synthesis. Its structure allows for applications in polymerization, cross-linking reactions, and the production of specialty chemicals. The presence of both aromatic and aliphatic functionalities enhances its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials. The compound exhibits moderate stability under standard conditions but should be handled with care due to potential reactivity. Proper storage in a cool, dry environment is recommended to maintain its integrity.
Benzenamine,N-methyl-N-2-propen-1-yl- structure
6628-07-5 structure
Product Name:Benzenamine,N-methyl-N-2-propen-1-yl-
CAS No:6628-07-5
MF:C10H13N
MW:147.216922521591
MDL:MFCD00026084
CID:504474
PubChem ID:246778
Update Time:2025-10-30

Benzenamine,N-methyl-N-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-methyl-N-2-propen-1-yl-
    • N-ALLYL-N-METHYLANILINE
    • N-2-propenyl-N-methylaniline
    • N-allyl-N-methylbenzenamine
    • n-methyl-n-(prop-2-en-1-yl)aniline
    • N-methyl-N-2-propenylaniline
    • N-methyl-N-allyl aniline
    • NSC-60287
    • Q63395604
    • DTXSID40289317
    • N-methyl-N-prop-2-enylaniline
    • SCHEMBL1257194
    • NSC60287
    • allyl-N-methylaniline
    • N-allyl-N-methyl-aniline
    • AKOS006227949
    • 6628-07-5
    • N-methyl-N-allylaniline
    • MDL: MFCD00026084
    • Inchi: 1S/C10H13N/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3
    • InChI Key: WJYIMFNLIJXFMX-UHFFFAOYSA-N
    • SMILES: N(C)(CC=C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 147.10500
  • Monoisotopic Mass: 147.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.946
  • Boiling Point: 214-216°C
  • Flash Point: 84.7°C
  • Refractive Index: 1.55
  • PSA: 3.24000
  • LogP: 2.30880

Benzenamine,N-methyl-N-2-propen-1-yl- Security Information

Benzenamine,N-methyl-N-2-propen-1-yl- Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on Benzenamine,N-methyl-N-2-propen-1-yl-

Benzenamine,N-methyl-N-2-propen-1-yl- (CAS No. 6628-07-5): A Comprehensive Overview in Modern Chemical Research

Benzenamine,N-methyl-N-2-propen-1-yl-, identified by its CAS number 6628-07-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of aromatic amines, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of Benzenamine,N-methyl-N-2-propen-1-yl- consists of a benzene ring substituted with an amine group at the nitrogen position, further modified by a methyl group and an allyl group at the 2-position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups on the benzene ring enhances its utility in constructing more complex molecules.

In recent years, Benzenamine,N-methyl-N-2-propen-1-yl- has been explored for its role in the development of novel pharmaceutical agents. Its ability to act as a precursor in the synthesis of heterocyclic compounds has opened up avenues for creating drugs with enhanced pharmacological properties. For instance, researchers have utilized this compound to develop derivatives with potential antimicrobial and anti-inflammatory effects.

The allyl group in the molecular structure of Benzenamine,N-methyl-N-2-propen-1-yl- provides a site for further functionalization, enabling the creation of diverse chemical entities. This feature has been particularly useful in designing molecules that can interact with biological targets more effectively. Recent studies have demonstrated its application in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer pathways.

The compound's reactivity also makes it a valuable tool in material science. Researchers have investigated its use in polymer chemistry, where it can serve as a monomer or cross-linking agent to create novel materials with tailored properties. These materials may find applications in coatings, adhesives, and even advanced electronic components.

From an industrial perspective, the production and handling of Benzenamine,N-methyl-N-2-propen-1-yl- require careful optimization to ensure efficiency and safety. Modern synthetic methods have focused on improving yields while minimizing waste, aligning with green chemistry principles. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to enhance the sustainability of its production.

The pharmaceutical industry continues to explore the potential of Benzenamine,N-methyl-N-2-propen-1-yl- through innovative drug discovery programs. Its structural versatility allows for the creation of analogs with improved solubility, bioavailability, and target specificity. Clinical trials are underway for several derivatives that show promise in treating neurological disorders and chronic inflammatory conditions.

In academic research, this compound serves as a model system for studying reaction mechanisms and developing new synthetic strategies. Its role in understanding electronic effects across aromatic systems has contributed significantly to our knowledge of organic chemistry. Collaborative efforts between academia and industry have further accelerated the discovery of novel applications for this versatile molecule.

The future prospects for Benzenamine,N-methyl-N-2-propen-1-yl- are promising, with ongoing research uncovering new possibilities for its use. Advances in computational chemistry and artificial intelligence are expected to enhance our ability to predict and design derivatives with desired properties efficiently. This synergy between experimental and computational approaches will likely drive further innovation in this field.

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